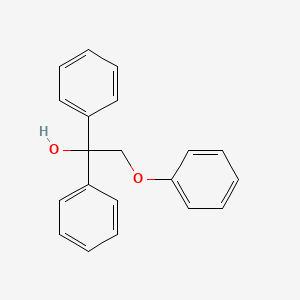
2-Phenoxy-1,1-diphenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxy-1,1-diphenylethanol is an organic compound with the molecular formula C20H16O2. It is a white crystalline solid that is used in various scientific and industrial applications. This compound is known for its unique chemical structure, which includes a phenoxy group and two phenyl groups attached to an ethanol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-1,1-diphenylethanol typically involves the reaction of phenol with 1,1-diphenylethanol in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for large-scale production while maintaining consistent quality and reducing production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenoxy-1,1-diphenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed: The major products formed from these reactions include phenolic derivatives, alcohols, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2-Phenoxy-1,1-diphenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Wirkmechanismus
The mechanism of action of 2-Phenoxy-1,1-diphenylethanol involves its interaction with various molecular targets and pathways. The phenoxy and phenyl groups allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed to exert its effects through a combination of chemical reactivity and molecular binding .
Vergleich Mit ähnlichen Verbindungen
- 2-Phenoxy-1-phenylethanol
- 1,1-Diphenylethanol
- Phenoxyethanol
Comparison: Compared to these similar compounds, 2-Phenoxy-1,1-diphenylethanol is unique due to its combination of phenoxy and diphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
5432-02-0 |
|---|---|
Molekularformel |
C20H18O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2-phenoxy-1,1-diphenylethanol |
InChI |
InChI=1S/C20H18O2/c21-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-22-19-14-8-3-9-15-19/h1-15,21H,16H2 |
InChI-Schlüssel |
UPZJHOODQWMPGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(COC2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


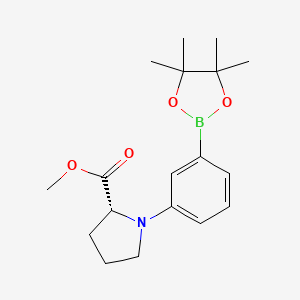



![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
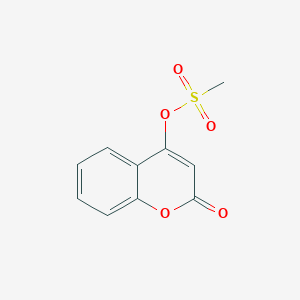
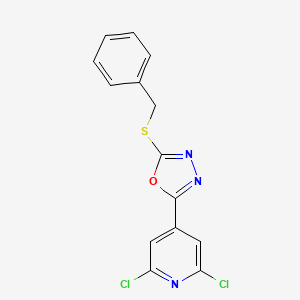
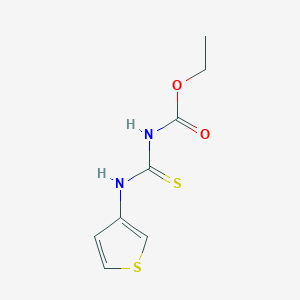
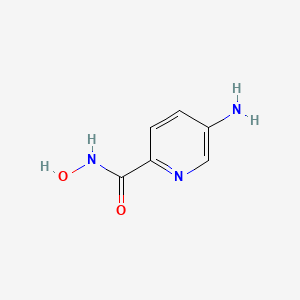
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)
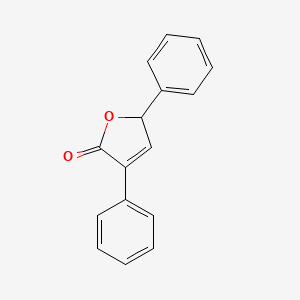
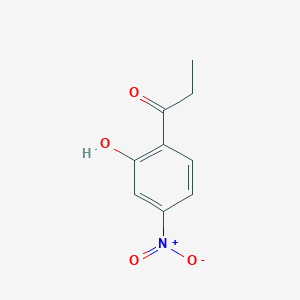
![[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14000704.png)
